Acetic acid;octadec-9-en-1-ol
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Overview
Description
. It is a long-chain fatty alcohol with a double bond at the ninth carbon position. This compound is also referred to as oleyl alcohol and is commonly found in various natural sources, including animal and vegetable fats and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octadec-9-en-1-ol can be achieved through the hydrogenation of oleic acid or its esters. The hydrogenation process involves the use of a catalyst, typically palladium or nickel, under high pressure and temperature conditions . Another method involves the reduction of oleic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of oleic acid derived from natural fats and oils. The process is carried out in large reactors where oleic acid is subjected to hydrogen gas in the presence of a metal catalyst at elevated temperatures and pressures . This method is efficient and yields high-purity oleyl alcohol suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;octadec-9-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form oleic acid or further to shorter-chain fatty acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form esters and ethers.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Substitution: Acid chlorides and alcohols are used in the presence of a base such as pyridine for esterification reactions.
Major Products Formed
Oxidation: Oleic acid and shorter-chain fatty acids.
Reduction: Saturated alcohols.
Substitution: Esters and ethers.
Scientific Research Applications
Acetic acid;octadec-9-en-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of acetic acid;octadec-9-en-1-ol involves its interaction with lipid membranes. It integrates into the lipid bilayer, altering membrane fluidity and permeability . This can affect various cellular processes, including signal transduction and membrane protein function . The compound’s hydrophobic tail interacts with the lipid core, while the hydrophilic head interacts with the aqueous environment, facilitating its incorporation into membranes .
Comparison with Similar Compounds
Similar Compounds
Stearyl Alcohol: Similar in structure but lacks the double bond present in acetic acid;octadec-9-en-1-ol.
Cetyl Alcohol: A shorter-chain fatty alcohol with similar properties but different applications.
Oleic Acid: The unsaturated fatty acid precursor to this compound.
Uniqueness
This compound is unique due to its unsaturated nature, which imparts different chemical reactivity and physical properties compared to its saturated counterparts . The presence of the double bond allows for additional chemical modifications and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
1577-40-8 |
---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
acetic acid;octadec-9-en-1-ol |
InChI |
InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10,19H,2-8,11-18H2,1H3;1H3,(H,3,4) |
InChI Key |
HEKMAURYFIATGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
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